molecular formula C18H18ClFN2O4S B5036017 (5-CHLORO-2-METHOXYPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE

(5-CHLORO-2-METHOXYPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE

Cat. No.: B5036017
M. Wt: 412.9 g/mol
InChI Key: ZUYHSUUMVXCGPZ-UHFFFAOYSA-N
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Description

(5-CHLORO-2-METHOXYPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound that features a combination of chloro, methoxy, fluorophenyl, and sulfonyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-CHLORO-2-METHOXYPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the core piperazine structure. One common method involves the reaction of 5-chloro-2-methoxyphenyl isocyanate with 4-(4-fluorophenyl)sulfonylpiperazine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-CHLORO-2-METHOXYPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(5-CHLORO-2-METHOXYPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and receptor binding.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5-CHLORO-2-METHOXYPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-CHLORO-2-METHOXYPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O4S/c1-26-17-7-2-13(19)12-16(17)18(23)21-8-10-22(11-9-21)27(24,25)15-5-3-14(20)4-6-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYHSUUMVXCGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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